6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Overview
Description
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 7th position of the pyrrolo[2,3-d]pyrimidine core. Pyrrolopyrimidines are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .
Mode of Action
This compound selectively inhibits JAK1 . The compound binds to the kinase domain of JAK1, preventing it from phosphorylating and activating STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in cellular processes such as cell growth and immune response .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By inhibiting JAK1, the compound prevents the activation of STAT proteins, which are transcription factors that regulate gene expression . The downstream effects of this inhibition can include reduced cell proliferation and modulation of immune response .
Pharmacokinetics
Related compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of JAK1 by this compound can lead to a variety of molecular and cellular effects. For example, it can result in decreased cell proliferation, which could potentially be beneficial in the treatment of diseases characterized by abnormal cell growth . Additionally, it can modulate immune response, which could have implications for immune-related disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can be achieved through various methods. One common approach involves the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes. This method utilizes CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive to activate the electrophile . Another method involves the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and K2CO3 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and pyrrole-based reactions are also explored for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include CuCl, NaI, K2CO3, and various alkynes. Reaction conditions often involve the use of solvents like DMSO and temperatures ranging from room temperature to moderate heating .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidines, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is explored for its potential as a kinase inhibitor and apoptosis inducer.
Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds.
Comparison with Similar Compounds
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can be compared with other pyrrolopyrimidine derivatives, such as:
7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its kinase inhibitory activity.
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Similar structure but lacks the bromine atom, affecting its biological activity.
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: Used as a CDK4 and CDK6 inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its potency and selectivity as a kinase inhibitor .
Properties
IUPAC Name |
6-bromo-7-methylpyrrolo[2,3-d]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-12-5(8)2-4-3-10-7(9)11-6(4)12/h2-3H,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJPIMIBKTXJLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CN=C(N=C21)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214814 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-bromo-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-12-6 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-bromo-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-bromo-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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